molecular formula C17H17NO3 B2501653 2-(3,4,5-Trimethoxyphenyl)indolizine CAS No. 496028-45-6

2-(3,4,5-Trimethoxyphenyl)indolizine

Cat. No. B2501653
CAS RN: 496028-45-6
M. Wt: 283.327
InChI Key: NLTBRZDDUUYAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine class. Indolizines are of significant interest in medicinal chemistry due to their diverse biological activities. The trimethoxyphenyl group attached to the indolizine core in this compound suggests potential modifications in its chemical and physical properties, possibly affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indolizine derivatives can be achieved through various methods. One approach involves the use of pyridinium 1-(thiocarbonyl)methylides as starting materials, which upon treatment with a strong base such as potassium t-butoxide in N,N-dimethylformamide (DMF), yield 2-indolizinethiols with the elimination of acrylonitrile or ethyl acrylate . Another method includes the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine derivatives through a double Michael reaction followed by cyclization . Additionally, substituted indolizines can be prepared from 2-(pyridin-2-yl)acetyl derivatives using (trimethylsilyl)diazomethane, a method that can also be extended to synthesize indoles .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be complex, with the potential for multiple substituents and functional groups. The structure of one such derivative, a trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine, was confirmed by X-ray crystallography . This level of structural determination is crucial for understanding the three-dimensional conformation of the molecule, which is important for its chemical reactivity and biological activity.

Chemical Reactions Analysis

Indolizine derivatives can undergo various chemical reactions based on their functional groups and substituents. The synthesis methods mentioned indicate that these compounds can participate in Michael reactions, cyclization, and elimination reactions . These reactions are essential for constructing the indolizine core and introducing various substituents that can alter the compound's properties and potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)indolizine are not detailed in the provided papers, indolizine derivatives, in general, exhibit properties that make them valuable in pharmaceutical and synthetic chemistry. Their stability, reactivity, and the presence of multiple sites for functionalization allow for the creation of a diverse array of compounds with varying biological activities. The trimethoxyphenyl group in particular may influence the lipophilicity, electronic distribution, and potential for hydrogen bonding of the molecule, which can be critical for its interaction with biological targets.

Scientific Research Applications

Anticancer Activity

Indolizine derivatives, including 2-(3,4,5-Trimethoxyphenyl)indolizine, have shown promise in anticancer research. For instance, indolizine-chalcone hybrids have been evaluated for their potential to induce caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018). Additionally, research has explored the synthesis of indolizine derivatives with in vitro anticancer activity, further supporting the potential of these compounds in cancer treatment (Sandeep et al., 2016).

Anti-Inflammatory and Anticonvulsant Activities

Indolizine derivatives have been studied for their anti-inflammatory properties. For example, p-substituted 1,2-diphenylindolizines have been synthesized and investigated for possible anti-inflammatory activity (Kállay & Doerge, 1972). Additionally, some indolizine derivatives have demonstrated anticonvulsant activities, highlighting their potential in treating neurological disorders (Dawood et al., 2006).

Application in Material Science

Indolizines, including 2-(3,4,5-Trimethoxyphenyl)indolizine, have applications in material science. A method for the synthesis of 3-aryl and 3-alkyl indolizines from primary halogenated hydrocarbons has been reported, highlighting their significance in various fields like biology, medicine, and materials science (Liu et al., 2017).

Photophysical Properties for Biomedical Applications

The unique optical properties of certain indolizine derivatives make them suitable for use as fluorescent probes in biomedical applications. This includes their potential utility in fluorescence-based technologies (Park et al., 2015).

Antiviral Activity

Indolizine derivatives have shown antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus. This suggests their potential as therapeutic agents in treating viral infections (Foster et al., 1995).

Safety And Hazards

While specific safety and hazard information for 2-(3,4,5-Trimethoxyphenyl)indolizine is not available, it’s worth noting that compounds with similar structures may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The preliminary results suggested that compounds could serve as promising lead compounds for the future development of new potent anticancer agents . Two new series of pyrrolizines bearing 3,4,5-trimethoxyphenyl moieties were synthesized . These compounds displayed the highest cytotoxicity against the three cancer cell lines . These findings suggest potential future directions for the development of new potent anticancer agents .

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBRZDDUUYAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxyphenyl)indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.